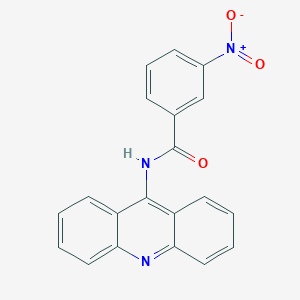

N-(9-acridinyl)-3-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13N3O3 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

N-acridin-9-yl-3-nitrobenzamide |

InChI |

InChI=1S/C20H13N3O3/c24-20(13-6-5-7-14(12-13)23(25)26)22-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12H,(H,21,22,24) |

InChI Key |

AGIJGGLXZRFUNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Structural Elucidation of N 9 Acridinyl 3 Nitrobenzamide Analogues

Established Synthetic Methodologies for 9-Aminoacridine (B1665356) Derivatives

The foundational methods for synthesizing the acridine-benzamide scaffold rely on well-established organic reactions, primarily focusing on the formation of the crucial amide or amino linkage at the 9-position of the acridine (B1665455) ring.

A primary and straightforward method for synthesizing N-(9-acridinyl)benzamides involves the condensation of 9-aminoacridine with a substituted benzoyl halide, such as 3-nitrobenzoyl chloride. This reaction is a classic nucleophilic acyl substitution where the amino group of 9-aminoacridine attacks the electrophilic carbonyl carbon of the benzoyl halide. The reaction is typically carried out in a suitable solvent like acetone (B3395972) and may be heated under reflux to ensure completion. nih.govresearchgate.net

This synthetic approach is versatile, allowing for the creation of a wide array of analogues by simply varying the substitution pattern on the benzoyl halide. For instance, researchers have synthesized derivatives like N-(Acridine-9-yl)-3',5'-dinitrobenzamide by using 3,5-dinitrobenzoyl chloride, achieving a high yield. nih.govresearchgate.net The general scheme involves stirring the reactants at room temperature for several hours, followed by a period of reflux. nih.gov

Beyond benzoyl halides, other aromatic electrophiles are also employed. Nucleophilic aromatic substitution (SNAr) reactions between 9-aminoacridine and activated aryl halides, such as 1-chloro-2,4-dinitrobenzene (B32670) or 4-chloro-3-nitrobenzamide, provide another route to related structures. google.com These reactions are particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups (EWGs) like nitro (NO₂) groups, which activate the ring towards nucleophilic attack. google.com

Table 1: Examples of 9-Aminoacridine Derivatives Synthesized via Condensation/SNAr Reactions

| Product Compound | Reactants | Reaction Type | Reference |

|---|---|---|---|

| N-(Acridine-9-yl)-3',5'-dinitrobenzamide | 9-Aminoacridine, 3,5-Dinitrobenzoyl chloride | Nucleophilic Acyl Substitution | nih.gov, researchgate.net |

| N-(2-nitrophenyl)acridin-9-amine | 9-Aminoacridine, 1-bromo-2-nitrobenzene | SNAr | google.com |

| 4-(acridin-9-ylamino)-3-nitrobenzamide | 9-Aminoacridine, 4-chloro-3-nitrobenzamide | SNAr | google.com |

While direct condensation is common, alternative strategies offer different pathways to the acridine-benzamide linkage, often starting from a different acridine precursor. A widely used "reverse" approach involves the reaction of 9-chloroacridine (B74977) with an appropriate aminobenzamide. google.comgoogle.com The 9-chloroacridine intermediate itself can be synthesized through methods like the cyclization of diphenylamine-2-carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃). rsc.orgucsf.edu This route allows for the introduction of substituents on the acridine core before coupling with the benzamide (B126) portion. rsc.org

Another established method is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride, although this is more fundamental to creating the acridine ring itself. More refined coupling techniques use activating agents to facilitate amide bond formation. For example, a carboxylic acid (like 4-aminobenzoic acid) can be activated with ethylchloroformate to form a mixed anhydride, which then readily reacts with 9-aminoacridine to form the desired amide.

One-pot syntheses have also been developed to streamline the process, improve yields, and reduce costs, making them suitable for larger-scale production. google.com A notable one-pot method involves reacting 9-chloroacridine with an amine in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (70-120 °C). google.com

Advanced Synthetic Strategies for N-(9-acridinyl)-3-nitrobenzamide Scaffold Diversification

To explore structure-activity relationships and develop compounds with improved properties, medicinal chemists employ advanced strategies to diversify the this compound scaffold. This involves modifying both the benzamide and the acridine moieties, as well as conjugating the molecule to other chemical entities.

Systematic modification of the benzamide ring is a key strategy for tuning the electronic and steric properties of the molecule. A wide range of substituents can be introduced, including various electron-withdrawing and electron-donating groups. google.com Studies have explored the synthesis of analogues with different nitro group positions (e.g., N-(2-nitrophenyl)acridin-9-amine and N-(4-nitrophenyl)acridin-9-amine) and the addition of other EWGs like cyano (CN) and carboxylic acid (COOH) groups. google.com

The choice of substituent can significantly impact the compound's biological activity. For instance, in a study on N-substituted benzamide derivatives as histone deacetylase inhibitors, it was found that the presence of a chlorine atom or a nitro group on the benzamide ring could decrease the anti-proliferative activity, highlighting the sensitivity of the biological target to the substituent's nature. nih.gov

Table 2: Examples of N-(9-Acridinyl) Analogs with Varied Benzamide Substituents

| Benzamide Moiety Substituent(s) | Resulting Compound Name | Reference |

|---|---|---|

| 3,5-dinitro | N-(Acridine-9-yl)-3',5'-dinitrobenzamide | nih.gov, researchgate.net |

| 3-nitro, 4-amino | 4-(acridin-9-ylamino)-3-nitrobenzamide | google.com |

| 3-nitro, 4-chloro | 4-(acridin-9-ylamino)-3-nitrobenzonitrile (from 4-chloro-3-nitro-benzonitrile) | google.com |

Altering the substitution pattern of the acridine tricycle itself is another powerful diversification strategy. Introducing substituents at positions other than C9 can modulate the molecule's planarity, solubility, and interactions with biological targets. The synthesis often begins with an appropriately substituted diphenylamine-2-carboxylic acid, which is then cyclized to form a substituted 9-chloroacridine intermediate. rsc.orgif-pan.krakow.pl This intermediate can then be reacted with various amines or aminobenzamides.

For example, 3,6-disubstituted acridines have been developed as G-quadruplex stabilizers. researchgate.net Symmetrical 3,6-bispeptide-acridine conjugates have been synthesized by coupling peptides to a 3,6-diaminoacridine core. researchgate.net Furthermore, substitutions at the 1-position, such as in 1-nitro-9-aminoacridine (B1201617) derivatives, have been shown to yield compounds with strong antitumor activity. if-pan.krakow.pl The introduction of fused rings or bulky groups can also significantly alter the compound's properties and biological profile. ptfarm.pl

To enhance targeting, improve pharmacokinetics, or introduce new functionalities, the this compound scaffold can be conjugated to other molecules like peptides, oligonucleotides, or metal complexes. google.comacs.orgnih.gov This often involves incorporating a linker or a reactive handle into the parent molecule during synthesis.

"Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, has become a powerful tool for creating bioconjugates. nih.govmdpi.comnih.gov In one approach, an azide (B81097) group is installed on the acridine derivative, which can then be "clicked" onto a molecule containing an alkyne, such as a protein or a boron cluster, to form a stable triazole linkage. nih.govmdpi.com This method was used to conjugate a platinum-acridine agent to human serum albumin for targeted drug delivery. nih.gov

Other conjugation strategies include:

Amide Coupling: Linking amino acids or peptides directly to the acridine or benzamide part of the scaffold. google.comresearchgate.net

Linker-mediated Attachment: Using polymethylene or other linkers to attach the acridine moiety to larger structures like oligonucleotides, which can act as sequence-specific carriers. acs.org

Radiolabeling Precursors: Incorporating groups like trimethylstannyl (-Sn(CH₃)₃) onto the benzamide ring, which allows for subsequent radioiodination to create imaging agents or radiotherapeutics. researchgate.net

These advanced synthetic approaches provide a vast chemical space for developing novel this compound analogues with tailored properties for research and potential therapeutic applications.

Methodologies for Analytical Characterization in Synthetic Research

The unambiguous identification and structural confirmation of newly synthesized this compound analogues rely on a suite of sophisticated analytical techniques. These methods provide detailed information on the molecular structure, purity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for elucidating the molecular structure of acridine derivatives. nih.govresearchgate.net In the 1H NMR spectra of this compound analogues, characteristic signals for the acridine and benzamide protons are observed. The chemical shifts and coupling constants of the aromatic protons on the acridine ring and the substituted benzene (B151609) ring provide insights into the substitution pattern. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups like the nitro group in the 3-position of the benzamide ring influences the chemical shifts of adjacent protons. Two-dimensional NMR techniques, such as NOESY, can be employed to confirm the spatial proximity of certain protons, aiding in the assignment of isomeric structures. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the synthesized compounds, which in turn confirms their elemental composition. ufz.dechemicalbook.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net Electrospray ionization (ESI) is a common technique used for these analyses. researchgate.netmdpi.com The fragmentation patterns observed in the mass spectra can provide valuable structural information, corroborating the proposed structures of the this compound analogues.

Spectroscopic and Other Analytical Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the N-H and C=O stretching vibrations of the amide linkage and the characteristic vibrations of the nitro group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of acridine derivatives typically show characteristic absorption bands in the UV and visible regions, arising from the π-π* transitions of the conjugated aromatic system. farmaciajournal.com

Melting Point Analysis: The melting point of a synthesized compound is a crucial indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity. mdpi.comnih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula.

The data obtained from these complementary analytical techniques are collectively used to build a comprehensive and unambiguous profile of each synthesized this compound analogue, ensuring its structural integrity and purity.

Research Findings on Analytical Characterization

| Compound | Analytical Technique | Key Findings | Reference |

| N-(Acridin-9-yl)-3',5'-dinitrobenzamide (RM2) | 1H-NMR (DMSO, 300 MHz) | δ 7.503-7.552 (t, J = 7.2 Hz, 2H, H-2, H-7), 7.854-7.963 (m, 6H, H-1, H-3, H-4, H-5, H-6, H-8), 8.61-8.630 (d, J = 8.7 Hz, 3H, H-11, H-12, H-13) | nih.gov |

| N-(Acridin-9-yl)-3',5'-dinitrobenzamide (RM2) | Mass Spectrometry (EIMS) | [M]+: m/z 388 | nih.gov |

| N-(Acridin-9-yl)-3',5'-dinitrobenzamide (RM2) | IR (KBr) | νmax (cm-1): 3342.4, 3139.9, 1658.7, 1502.4 | nih.gov |

| N-(3'-Bromophenyl-2"-oxoethyl)acridine-9-ammonium bromide (RM1) | 1H-NMR (DMSO, 300 MHz) | δ 3.498 (s, 2H, H-11), 7.548-7.596 (t, J = 6.3 Hz, 3H, H-2, H-7, H-13), 7.949-8.301 (m, 6H, H-1, H-3, H-6, H-8, H-12, H-14), 8.723-8.752 (d, J = 8.7 Hz, 3H, H-4, H-5, H-15) | nih.gov |

| N-(3'-Bromophenyl-2"-oxoethyl)acridine-9-ammonium bromide (RM1) | Mass Spectrometry (EIMS) | [M]+: m/z 390 | nih.gov |

| 4'-(acridin-9-ylamino)methanesulphonanilide hydrochloride | X-ray Crystallography | Triclinic, a= 14·074(1), b= 6·864(1), c= 10·166(1)Å, α= 105·40(3), β= 101·60(2), γ= 86·07(3)°, Z= 2, space group P. Acridine ring is slightly non-planar and the phenyl ring makes an angle of 77° with it. | rsc.org |

| Aza-acridine derivative | 1H NMR (600 MHz, CDCl3) | δ (ppm): 9.85 (brs, 1H, D2O exch., NH), 8.83 (d, J = 7.3 Hz, 1H, H-9), 8.33 (d, J = 9.3 Hz, 1H, H-3), 7.58–7.63 (m, 2H, H-6, H-7), 6.91 (t, J = 7.4 Hz, 1H, H-8), 6.34 (d, J = 9.3 Hz, 1H, H-2), 3.4 (q, J = 6.1 Hz, 2H, NHCH2CH2), 2.67 (t, J = 6.2 Hz, 2H, NHCH2CH2), 2.34 (s, 6H, N(CH3)2) | mdpi.com |

| Aza-acridine derivative | 13C NMR (151 MHz, CDCl3) | δ (ppm): 159.8 (CO), 155.1 (C-1), 148.9 (C-5a), 145.7 (C-4a), 136.2 (C-7), 134.9 (C-3), 131.6 (C-4), 127.0 (C-6), 126.6 (C-9), 113.7 (C-8), 101.8 (C-2), 101.0 (C-11a), 57.5 (NHCH2CH2), 45.6 (N(CH3)2), 41.2 (NHCH2CH2) | mdpi.com |

| Aza-acridine derivative | Mass Spectrometry (m/z) | calcd. for C18H22N5O3+: [M1 + H]+ = 356.1717, found 356.1724 | mdpi.com |

Molecular Target Interactions and Mechanistic Elucidation

DNA Intercalation and Binding Dynamics of N-(9-acridinyl)-3-nitrobenzamide Analogues

The interaction of acridine (B1665455) derivatives with DNA is a complex process influenced by the nature and position of substituents on the acridine ring. These substituents can modulate binding affinity, sequence selectivity, and the specific conformational changes induced in the DNA double helix.

The binding of acridine derivatives to DNA can be monitored using various spectroscopic techniques, most notably UV-Visible absorption and fluorescence spectroscopy. Upon interaction with calf thymus DNA (ctDNA), many N-substituted acridine-9-amine derivatives exhibit characteristic changes in their absorption spectra, including a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism) mdpi.comnih.gov. These spectral shifts are indicative of the intercalation of the planar acridine ring between the DNA base pairs mdpi.comnih.gov.

For instance, studies on (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives have shown both hypochromic and hyperchromic effects, as well as red or blue shifts in their absorption spectra upon addition of ctDNA, reflecting different degrees of change in the DNA helix structure mdpi.com. Similarly, new 9-substituted acridine derivatives with a reactive alkene moiety, such as 9-[(E)-2-phenylethenyl]acridine and methyl (2E)-3-(acridin-9-yl)-prop-2-enoate, have demonstrated significant hypochromism (40–57%) and red shifts, confirming their intercalative binding mode ias.ac.in.

Fluorescence spectroscopy is another powerful tool to study these interactions. The fluorescence emission intensities of acridine-9-amine derivatives are often quenched (decreased) in the presence of ctDNA, which further supports an intercalative binding mode nih.gov.

The strength of the interaction between acridine derivatives and DNA is quantified by the binding constant (Kb). These constants can be determined from spectrophotometric titration data. For various acridine analogues, the binding affinities to ctDNA have been shown to be in the range of 104 to 106 M-1, indicating a high affinity for DNA base pairs mdpi.com.

The substituents on the acridine scaffold play a significant role in modulating the binding affinity. For example, in a series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, the chloro-substituted derivative exhibited the highest Kb value of 1.0 × 106 M-1 mdpi.com. In another study on N-(9-acridinylthiocarbamoyl) amino acid derivatives, the binding affinity was influenced by the amino acid moiety, with the tryptophan derivative showing the highest Kb of 2.9 × 106 M-1 mdpi.com.

The following table summarizes the DNA binding constants for a selection of acridine derivatives, illustrating the impact of different substituents on DNA binding affinity.

| Compound Class | Specific Derivative Example | Binding Constant (Kb) (M-1) | Reference |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamides | (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | 1.0 × 106 | mdpi.com |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | 1.74 × 104 - 1.0 × 106 | mdpi.com | |

| 3,6-bis(3-alkylguanidino)acridines | Not specified | 1.25 × 105 - 5.26 × 105 | mdpi.com |

| N-(9-acridinylthiocarbamoyl) amino acids | N-(9-acridinylthiocarbamoyl)tryptophan | 2.9 × 106 | mdpi.com |

| N-(9-acridinylthiocarbamoyl)glycine | 1.4 × 105 | mdpi.com | |

| 9-substituted acridines with a reactive alkene moiety | 9-[(E)-2-phenylethenyl]acridine | 1.9 × 105 - 7.1 × 105 | ias.ac.in |

| methyl (2E)-3-(acridin-9-yl)-prop-2-enoate | 1.9 × 105 - 7.1 × 105 | ias.ac.in | |

| 3,9-disubstituted acridines | Various derivatives | 2.81 × 104 - 9.03 × 104 | mdpi.com |

The substituents on the acridine ring can also impart a degree of sequence selectivity to the DNA binding. While the planar acridine core intercalates non-specifically, side chains can interact with the edges of the base pairs in the major or minor grooves of the DNA, leading to preferential binding to certain sequences.

For example, an acridine-linked peptide ligand, which conjugates an anilino-acridine with the octapeptide SPKKSPKK, has been shown to exhibit selective binding to AT-rich sequences in the DNA minor groove nih.gov. Conversely, a pyridine-linked bis-acridine intercalator has demonstrated preferential binding to GC-rich DNA sequences acs.org. Studies on acridine-4-carboxamide derivatives have also suggested a higher affinity for GC-rich over AT-rich sequences oup.com. These findings highlight the potential to tune the sequence selectivity of acridine derivatives through chemical modification.

The intercalation of acridine derivatives into the DNA double helix induces significant conformational and topological changes. One of the key consequences of intercalation is the unwinding of the supercoiled DNA. This can be observed through electrophoretic mobility shift assays with plasmid DNA nih.gov. The ability of 9-aminoacridine (B1665356) carboxamide Pt complexes to unwind DNA has been shown to be greater than that of cisplatin (B142131) nih.gov.

Furthermore, the binding of these compounds can stabilize the DNA duplex against thermal denaturation, leading to an increase in the melting temperature (Tm). For instance, an acridine-imidazole conjugate was found to increase the Tm of calf thymus DNA by 10 ± 1 °C acs.org. Acridine-4-carboxamide derivatives have also been shown to significantly increase the Tm of short DNA duplexes oup.com.

Circular dichroism (CD) spectroscopy is another technique used to probe changes in DNA conformation. The interaction of 9-substituted acridine derivatives with ctDNA has been shown to induce changes in the CD spectrum, further confirming the alteration of DNA structure upon binding ias.ac.in. Molecular dynamics simulations of imidazoacridinones intercalated into a DNA dodecamer have revealed significant conformational changes in the side chain of the drug, induced by electrostatic and van der Waals interactions with the DNA nih.gov.

Certain acridine derivatives can act as "photonucleases," meaning they can induce DNA damage upon irradiation with light nih.gov. This photo-induced DNA cleavage can occur through several mechanisms. Photosensitization of the intercalated acridine can lead to DNA damage via three main pathways:

Type I mechanism: Involves electron transfer from DNA nucleobases, particularly guanine (B1146940), to the photo-excited state of the intercalator, or the photogeneration of reactive oxygen species (ROS) like hydroxyl radicals that can abstract hydrogen atoms from the DNA sugar-phosphate backbone acs.org.

Type II mechanism: Involves the generation of singlet molecular oxygen through energy transfer from the excited photosensitizer, which can then preferentially oxidize guanine residues acs.org.

For example, a pyridine-linked bis-acridine intercalator has been shown to be a good DNA photocleaver, with its efficiency markedly enhanced in the presence of Cu(II) acs.org. The mechanism involves the acridine-sensitized photoreduction of Cu(II) to Cu(I) acs.org. Similarly, acridine-imidazole conjugates have demonstrated metal-assisted DNA photocleavage, with the involvement of both type I and type II photochemical processes indicated by scavenger experiments acs.org. The 4-nitrophenylsulfamido ligand, when attached to a 9-acridinyl peptide, has also been shown to confer "photonuclease" activity nih.gov.

Enzymatic Inhibition Profiles

In addition to direct DNA binding, a major mechanism of action for many acridine derivatives is the inhibition of enzymes that interact with DNA, particularly topoisomerases nih.govnih.gov. Topoisomerases are essential enzymes that control the topological state of DNA and are crucial for processes like replication, transcription, and chromosome segregation nih.gov.

Acridine derivatives can act as topoisomerase inhibitors or "poisons" nih.gov. Topoisomerase poisons, such as the well-known acridine derivative amsacrine, function by stabilizing the covalent complex formed between the topoisomerase and DNA nih.gov. This trapped enzyme-DNA intermediate leads to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death nih.gov.

A series of novel 3,9-disubstituted acridines have been found to inhibit both topoisomerase I and topoisomerase IIα mdpi.com. Molecular docking studies suggest that these compounds can interact with the ternary DNA cleavage complex of human topoisomerase I mdpi.com. Similarly, several new acridine-thiosemicarbazone derivatives have been investigated for their ability to inhibit topoisomerase IIα nih.gov. The inhibitory activity of these compounds is often evaluated by their ability to prevent the relaxation of supercoiled plasmid DNA by the enzyme nih.gov.

The following table provides examples of acridine derivatives and their inhibitory activity against topoisomerases.

| Compound Class | Specific Derivative Example(s) | Target Enzyme(s) | Reference |

| 3,9-disubstituted acridines | Various derivatives | Topoisomerase I and IIα | mdpi.com |

| Acridine-thiosemicarbazones | DL-01, DL-07, DL-08 | Topoisomerase IIα | nih.gov |

| 9-substituted acridines | 9-[(E)-2-phenylethenyl]acridine, methyl (2E)-3-(acridin-9-yl)-prop-2-enoate | Topoisomerase I | ias.ac.in |

| 9-Benzylaminoacridine derivatives | Various derivatives | Topoisomerase II | mdpi.com |

Topoisomerase I and II Poisoning and Catalytic Inhibition

Acridine derivatives are well-documented as potent inhibitors of topoisomerases, enzymes crucial for resolving topological challenges in DNA during replication, transcription, and recombination. These compounds can act as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex, which leads to DNA strand breaks and subsequent cell death.

The inhibitory activity of acridine compounds against topoisomerase I is often evaluated using DNA relaxation and unwinding assays. In a typical relaxation assay, supercoiled plasmid DNA is incubated with topoisomerase I in the presence of the test compound. The enzyme progressively relaxes the supercoiled DNA, which can be visualized as a change in electrophoretic mobility on an agarose (B213101) gel. The extent of inhibition is determined by the compound's ability to prevent this relaxation. Similarly, unwinding assays assess the ability of a compound to intercalate into DNA, thereby altering its structure and affecting the unwinding activity of topoisomerase I. While specific data for this compound is not available, studies on structurally related 3,9-disubstituted acridines have demonstrated their capacity to inhibit topoisomerase I, with the inhibitory effect often being concentration-dependent. nih.gov

Topoisomerase IIα is responsible for the decatenation of intertwined daughter chromosomes following DNA replication. The inhibitory effect of compounds on this enzyme can be assessed using a decatenation assay, where kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. The ability of topoisomerase IIα to separate these interlocked circles into individual minicircles is monitored. Acridine derivatives have been shown to inhibit the decatenation activity of topoisomerase IIα, indicating their potential as topoisomerase II poisons. nih.gov

Cholinesterase Enzyme Kinetics and Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. The acridine scaffold is a known pharmacophore for cholinesterase inhibitors.

The inhibitory potential of compounds against AChE and BChE is determined through kinetic studies. These assays measure the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor. From this data, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined, along with the inhibitor's IC50 value (the concentration required to inhibit 50% of the enzyme's activity) and the inhibition constant (Ki). The type of inhibition (e.g., competitive, non-competitive, or mixed) can also be elucidated through Lineweaver-Burk plot analysis. While specific kinetic data for this compound is not presently available, numerous studies have reported the potent inhibitory activity of various 9-substituted acridine derivatives against both AChE and BChE. frontiersin.orgnih.gov

Investigation of Other Relevant Enzyme Targets (e.g., PARP1, Alkaline Phosphatase)

Beyond topoisomerases and cholinesterases, other enzymes can be relevant targets for therapeutic intervention.

PARP1 (Poly(ADP-ribose) polymerase 1) is a key enzyme in DNA repair, particularly in the base excision repair pathway. Inhibition of PARP1 can lead to the accumulation of DNA damage and is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways. The inhibitory activity of compounds against PARP1 is typically assessed using assays that measure the incorporation of NAD+ into poly(ADP-ribose) polymers. The well-known PARP inhibitor 3-aminobenzamide (B1265367) serves as a reference compound in these studies. nih.gov

Alkaline Phosphatase is a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. Their inhibition can have various physiological effects. The inhibitory kinetics of compounds against alkaline phosphatase can be studied using spectrophotometric assays that monitor the release of a chromogenic product from a phosphate substrate. nih.govnih.govbath.ac.uk

While the inhibitory activity of this compound against PARP1 and alkaline phosphatase has not been specifically reported, the benzamide (B126) moiety present in its structure is a feature found in some PARP inhibitors.

Cellular Response Mechanisms in In Vitro Models

The ultimate biological effect of a compound is determined by its impact on cellular processes. In vitro studies using cancer cell lines are crucial for understanding the cellular response to potential therapeutic agents.

Analysis of Cellular Antiproliferative Effects in Cancer Cell Lines

The antiproliferative activity of a compound is a primary indicator of its potential as an anticancer agent. This is typically evaluated by treating various cancer cell lines with the compound over a range of concentrations and measuring cell viability or proliferation after a defined period. The half-maximal inhibitory concentration (IC50) value is then calculated, representing the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Perturbation and Arrest Mechanisms

This compound, through its structural components, is implicated in the significant disruption of the normal cell cycle, a critical process for cell proliferation. The acridine moiety is a well-established DNA intercalator. This interaction can physically obstruct the DNA replication and transcription machinery, leading to DNA damage. In response to such damage, cellular checkpoints are activated to halt the cell cycle and allow for DNA repair.

Studies on structurally related acridine derivatives have demonstrated their capacity to induce cell cycle arrest, predominantly at the G2/M phase. nih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. For instance, the related compound 9-phenyl acridine has been shown to block cell cycle progression at the G2/M checkpoint in A375 human melanoma cells. nih.gov Similarly, certain N-substituted benzamides have been observed to induce a distinct G2/M cell cycle block prior to the onset of apoptosis. nih.gov This suggests that the cell cycle arrest is an initial cellular response to the compound's presence, preceding programmed cell death. nih.gov The mechanism of this arrest is often linked to the activation of DNA damage response pathways, which can be either dependent or independent of the tumor suppressor protein p53. nih.govnih.gov

Table 1: Effects of Related Compounds on Cell Cycle Progression

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Acridine Derivatives | A375, HeLa | G2/M Phase Arrest | nih.gov |

Induction of Programmed Cell Death (Apoptosis)

Following cell cycle arrest, this compound is anticipated to induce programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. The sustained presence of DNA damage or cellular stress triggered by the compound can activate intrinsic apoptotic pathways.

Activation of Caspase Cascades and Apoptotic Protein Expression (e.g., Caspase-3, -8, -9, BAX)

The induction of apoptosis by compounds related to this compound is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway of apoptosis is typically initiated by the activation of caspase-9. nih.govnih.gov This, in turn, leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell. nih.govnih.gov

Research on N-substituted benzamides has shown that their-induced apoptosis correlates with the activation of caspase-9. nih.gov Furthermore, studies on 9-phenyl acridine have demonstrated an upregulation of the pro-apoptotic protein BAX and the activation of caspase-3. nih.gov BAX plays a crucial role in the mitochondrial pathway of apoptosis by promoting the release of cytochrome c. The activation of caspase-9 is often a direct consequence of this release. nih.gov While caspase-8 is primarily associated with the extrinsic apoptotic pathway, crosstalk between the intrinsic and extrinsic pathways can occur. nih.gov

Mitochondrial Dysfunction and Membrane Potential Alterations

The mitochondria play a central role in the intrinsic apoptotic pathway. Treatment with acridine derivatives has been shown to lead to a reduction in the mitochondrial membrane potential (ΔΨm). nih.gov This depolarization is a critical event, as it can lead to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm. nih.gov The release of cytochrome c is a key step in the formation of the apoptosome, which subsequently activates caspase-9. nih.gov Therefore, the disruption of mitochondrial function and the alteration of its membrane potential are key mechanisms through which this compound likely exerts its apoptotic effects.

Role of Intracellular Reactive Oxygen Species (ROS) Generation

The generation of intracellular reactive oxygen species (ROS) is another important factor in the induction of apoptosis by acridine-containing compounds. ROS are chemically reactive molecules containing oxygen that can cause significant damage to cellular components, including DNA, proteins, and lipids. An increase in intracellular ROS levels can induce oxidative stress, which is a potent trigger for apoptosis. nih.gov Studies have shown that the cytotoxic effects of some acridine derivatives are mediated by an enhancement of intracellular ROS. nih.gov This increase in ROS can contribute to mitochondrial dysfunction and further potentiate the apoptotic signaling cascade. nih.gov

Prodrug Activation Pathways and Bioreduction in Cellular Systems

The 3-nitrobenzamide (B147352) component of this compound suggests its potential as a prodrug that can be selectively activated within the cellular environment. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve drug delivery and reduce off-target toxicity.

Hypoxia-Activated Prodrug Strategies

The presence of the nitroaromatic group is a key feature of hypoxia-activated prodrugs. nih.govnih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.govresearchgate.net Hypoxic cells are typically more resistant to conventional chemotherapy and radiotherapy. Hypoxia-activated prodrugs are designed to be selectively activated under these low-oxygen conditions. nih.gov

The activation mechanism involves the bioreduction of the nitro group by various endogenous reductase enzymes, such as NADPH:cytochrome P450 reductase. nih.gov Under normal oxygen (normoxic) conditions, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro group in a futile cycle. However, under hypoxic conditions, further reduction can occur, leading to the formation of nitroso, hydroxylamine (B1172632), and ultimately amine species. nih.gov This reduction process triggers a fragmentation of the molecule, releasing the cytotoxic effector—in this case, likely a derivative of the DNA-intercalating 9-aminoacridine. nih.gov This targeted release of the active cytotoxic agent in the hypoxic tumor microenvironment can enhance the therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-phenyl acridine |

| BAX |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| Cytochrome c |

| p53 |

Enzyme-Directed Prodrug Activation (e.g., Nitroreductase-Mediated Reduction)

This compound can be classified as a nitroaromatic prodrug, a category of compounds that require metabolic reduction of their nitro group to exert cytotoxic effects. This bioactivation is often mediated by nitroreductase enzymes, which are found in certain bacteria and can be expressed in target cells for therapeutic purposes, a strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).

The general mechanism for the activation of nitroaromatic prodrugs by Type I nitroreductases, which are oxygen-insensitive, involves a two-step reduction of the nitro group (NO₂) to a hydroxylamine (NHOH) and subsequently to an amine (NH₂). This reduction process generates highly reactive intermediates that can induce cellular damage. For instance, the reduction of other nitrobenzamide-containing compounds has been shown to produce cytotoxic metabolites. This enzymatic reduction is a key step in transforming the relatively inert prodrug into a potent therapeutic agent within the target cells expressing the activating enzyme.

The activation process for a generic nitroaromatic prodrug by a nitroreductase enzyme can be summarized as follows:

| Step | Reactant | Enzyme/Cofactor | Product | Significance |

| 1 | R-NO₂ (Prodrug) | Nitroreductase, NAD(P)H | R-NO (Nitroso intermediate) | Initial reduction of the nitro group. |

| 2 | R-NO | Nitroreductase, NAD(P)H | R-NHOH (Hydroxylamine) | Formation of a highly reactive and cytotoxic metabolite. |

| 3 | R-NHOH | (Further reduction) | R-NH₂ (Amine) | Formation of a less reactive metabolite. |

This table represents a generalized pathway for nitroreductase-mediated prodrug activation.

Bystander Effect Mechanisms

A crucial aspect of prodrug-based therapies, including those involving nitroreductase-activated compounds, is the "bystander effect." This phenomenon occurs when the activated, cytotoxic form of the drug diffuses from the target cell where it was activated to adjacent, unmodified cells, inducing their death as well. This is particularly important in therapeutic strategies like GDEPT, where not all target cells may successfully express the activating enzyme.

For nitroaromatic prodrugs, the bystander effect is mediated by the diffusion of the activated metabolites, such as the hydroxylamine and amine derivatives. A study on a nitrochloromethylbenzindoline hypoxia-activated prodrug demonstrated that its reduced metabolite could diffuse locally and generate a highly efficient bystander effect in tumor tissue nih.gov. The efficiency of the bystander effect is influenced by the physicochemical properties of the active metabolite, including its stability, reactivity, and ability to cross cell membranes. The diffusion of these cytotoxic metabolites from the "producer" cells to neighboring "bystander" cells expands the therapeutic reach of the activated prodrug.

Modulatory Effects on Cellular Organelles and Ion Homeostasis (e.g., Acidocalcisome Alkalinization, Ca²⁺ Levels)

The chemical structure of this compound, containing both an acridine and a nitrobenzamide moiety, suggests potential interactions with cellular organelles and the ability to disrupt ion homeostasis.

Acidocalcisome Alkalinization and Calcium Levels:

Acidocalcisomes are acidic organelles rich in calcium and polyphosphate that play a vital role in maintaining intracellular ion homeostasis, including pH and calcium levels nih.gov. The alkalinization of these organelles can lead to the release of stored calcium into the cytoplasm, thereby increasing intracellular Ca²⁺ concentration nih.gov.

While direct studies on this compound are not available, research on structurally related compounds provides insights. For example, certain amide derivatives have been shown to induce a strong alkalinization of acidocalcisomes, resulting in a significant and rapid increase in intracellular Ca²⁺ levels. This disruption of calcium homeostasis can trigger downstream events such as mitochondrial dysfunction and ultimately lead to cell death. The acridine nucleus itself is known to have various biological activities, and its derivatives can influence cellular processes. The combination of the acridine scaffold with the nitrobenzamide group in this compound may therefore confer the ability to modulate the function of organelles like acidocalcisomes and disrupt critical ion balances within the cell.

The potential cascade of events following the interaction of a bioactive compound with acidocalcisomes is outlined below:

| Event | Description | Consequence |

| Acidocalcisome Alkalinization | The compound causes an increase in the internal pH of the acidocalcisome. | Disruption of the proton gradient across the organelle membrane. |

| Calcium Release | The change in pH triggers the release of stored Ca²⁺ from the acidocalcisome into the cytosol. | A rapid and significant increase in intracellular Ca²⁺ concentration. |

| Disruption of Ion Homeostasis | The sudden influx of Ca²⁺ overwhelms the cell's capacity to regulate calcium levels. | Activation of various calcium-dependent signaling pathways and potential for cellular stress. |

| Mitochondrial Dysfunction | Elevated cytosolic Ca²⁺ can be taken up by mitochondria, leading to mitochondrial membrane depolarization and impaired function. | Decreased ATP production and generation of reactive oxygen species (ROS). |

| Cell Death | The culmination of cellular stress, energy depletion, and ROS damage can initiate apoptosis or necrosis. | Elimination of the affected cell. |

This table illustrates a hypothetical mechanism based on the known functions of acidocalcisomes and the observed effects of related compounds.

Structure Activity Relationship Sar and Rational Design Paradigms

Systematic Investigations of Substituent Effects

Systematic alteration of substituents on the acridine (B1665455) and benzamide (B126) rings has provided deep insights into the molecular requirements for biological activity.

The nitro (NO₂) group is a potent electron-withdrawing group due to both inductive and resonance effects. doubtnut.commdpi.comdoubtnut.com Its presence on the benzamide ring significantly influences the electronic properties of the entire molecule. When positioned at the ortho or para positions of an aromatic ring, a nitro group strongly withdraws electron density, which can facilitate nucleophilic attack. doubtnut.comdoubtnut.com In the context of N-(9-acridinyl)-3-nitrobenzamide, the 3-nitro (meta) substitution primarily exerts a strong electron-withdrawing inductive effect.

The electronic nature of the nitro group is critical. It deactivates the benzene (B151609) ring, altering the charge distribution and polarity of the molecule. mdpi.com This change can affect how the compound interacts with biological targets. For instance, in some classes of nitroaromatic prodrugs, the electron-withdrawing properties of the nitro group are essential for their mechanism of action, which involves enzymatic reduction to cytotoxic species. mdpi.com While specific comparative studies on the positional isomers (e.g., 2-nitro vs. 3-nitro vs. 4-nitro) of N-(9-acridinyl)benzamide are not extensively detailed in the provided literature, general principles of medicinal chemistry suggest that altering the nitro group's position would significantly impact the molecule's electronic landscape and, consequently, its biological profile. For example, moving the nitro group to the para-position would enhance its resonance effect, potentially leading to different interactions with target enzymes or DNA. The anticancer drug Nitracrine, for example, is a 1-nitro-9-(dimethylaminopropylamino)acridine, highlighting the importance of the nitro group's position on the acridine core itself for activity. ptfarm.plresearchgate.net

Table 1: Influence of Nitro Group Substitution on Aromatic Systems

| Substituent | Position | Electronic Effect | General Impact on Reactivity/Activity | Reference |

|---|---|---|---|---|

| -NO₂ | meta (as in 3-nitrobenzamide) | Strongly electron-withdrawing (primarily inductive) | Deactivates the aromatic ring; influences molecular polarity and potential for electrostatic interactions. | mdpi.com |

| -NO₂ | ortho/para | Strongly electron-withdrawing (inductive and resonance) | Increases reactivity towards nucleophilic substitution; can be essential for the bioactivation of certain prodrugs. | doubtnut.comdoubtnut.com |

| 1-nitro | Acridine Core (e.g., Nitracrine) | Electron-withdrawing | Crucial for the anticancer activity of specific acridine derivatives like Nitracrine. | ptfarm.placs.org |

The acridine core is a frequent target for chemical modification to optimize biological activity. Substitutions at various positions can dramatically alter DNA binding affinity, enzyme inhibition, and cytotoxicity. rsc.orgresearchgate.net

3,6-Disubstitution: The introduction of amino groups at the 3 and 6 positions, as seen in proflavine, is a classic modification. In a series of 9-anilinoacridines, a 3,6-di-NMe₂ substitution pattern was found to significantly increase toxicity to Leishmania major without a corresponding increase in mammalian cell toxicity, thereby improving the therapeutic index. acs.orgopenmedicinalchemistryjournal.com

1'-Position (on 9-anilino ring): In 9-anilinoacridines, lipophilic electron-donating groups at the 1'-position of the aniline (B41778) ring generally confer high activity against parasites like L. major. acs.orgresearchgate.net

2, 6, and 7-Positions: The substitution pattern of the antimalarial drug mepacrine (2-methoxy, 6-chloro) has been shown to yield potent antileishmanial activity when applied to the 9-anilinoacridine (B1211779) scaffold. acs.org In other series, a methoxy (B1213986) (-OCH₃) group at the C2 position increased anticancer activity. researchgate.netceon.rs Furthermore, researchers have noted that placing negative steric features at position 7 can enhance acetylcholinesterase (AChE) inhibition. researchgate.net

5 and 8-Positions: SAR studies on imidazoacridinones revealed that substitution at the 5-position had a profound effect on antileukemic activity. nih.gov For 8-hydroxy analogues, lipophilic properties were found to be a significant driver of cytotoxicity. nih.gov

The introduction of a methyl group at the C4 position of 1-nitro-9-hydroxyethylaminoacridine derivatives led to compounds with enhanced therapeutic efficacy for solid tumors. ptfarm.plresearchgate.net

Table 2: Effect of Substituents on the Acridine Core

| Position(s) | Substituent(s) | Observed Effect | Reference |

|---|---|---|---|

| 1' | Lipophilic, electron-donating groups (e.g., -NH(CH₂)₅Me) | High activity against L. major. | acs.orgresearchgate.net |

| 2 | -OCH₃ | Increased anticancer and antibacterial activity. | researchgate.netceon.rsresearchgate.net |

| 3,6 | -NH₂ or -N(CH₃)₂ | Increased antiprotozoal activity and improved therapeutic index. | acs.orgopenmedicinalchemistryjournal.com |

| 4 | -CH₃ (in 1-nitroacridines) | Increased therapeutic efficacy. | ptfarm.plresearchgate.net |

| 5 | Various | Profound effect on in vitro and in vivo antileukemic activity. | nih.gov |

| 7 | Halogens, -CH₃, -NO₂ | Increased AChE inhibitory potential. | researchgate.net |

| 8 | -OH | Lipophilicity becomes a significant factor for biological activity. | nih.gov |

Studies on 9-aminoacridine-4-carboxamides have shown that the nature of the linker at the 4-position significantly affects the kinetic stability of the drug-DNA complex. nih.gov For example, a sulfonamide linker was found to destabilize this complex, an effect that was reversed when a carboxamide (-CONH) group was used instead. nih.gov In another study, thiazolidinone-acridines, which incorporate a specific heterocyclic linker, were identified as potent topoisomerase II inhibitors. rsc.org The cytotoxicity of some acridine derivatives was found to be directly dependent on the structure of the linker between the acridine ring and an attached phenyl group. ceon.rsresearchgate.net The use of thiourea (B124793) (thiocarbamide) linkers has also been explored in the design of acridine derivatives, leading to compounds with various biological activities. nih.govresearchgate.net

Table 3: Impact of Linker Modifications on Acridine Derivative Activity

| Linker Type | Example/Description | Observed Impact | Reference |

|---|---|---|---|

| Sulfonamide | -NHSO₂- | Destabilizes the DNA-drug complex in 9-aminoacridine-4-carboxamides. | nih.gov |

| Carboxamide | -CONH- | Reverses the destabilizing effect of the sulfonamide linker, enhancing stability. | nih.gov |

| Thiocarbamide (Thiourea) | -NHCSNH- | Used to create novel derivatives with potential anticancer and antimicrobial activities. | nih.govresearchgate.net |

| Aromatic Linker | -NH-benzene- | Demonstrated the best anticancer activity in a series of benzimidazole-acridine hybrids. | rsc.org |

| Heterocyclic Linker | Thiazolidinone | Resulted in potent topoisomerase II inhibitors. | rsc.org |

Correlations Between Physicochemical Descriptors and Biological Activity

Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of molecules with their biological activities. For acridine derivatives, electronic and steric parameters are paramount. nih.govresearchgate.net

The electronic properties of substituents on both the acridine and benzamide moieties are a major determinant of biological activity. researchgate.net

Electron-Withdrawing Groups (EWGs): The presence of EWGs like the nitro group (-NO₂) or chloro group (-Cl) can significantly affect activity. rsc.orgnih.gov For instance, molecules with EWGs on the acridine ring may require a neutral state at physiological pH, which can be less favorable for the cytotoxicity of weakly basic derivatives that are most active in their protonated form. nih.gov However, in other cases, EWGs are beneficial; a -CF₃ group on the benzene ring attached to an acridine resulted in potent anticancer activity. ceon.rs

Electron-Donating Groups (EDGs): The introduction of EDGs like an amino (-NH₂) or methoxy (-OCH₃) group often enhances biological activity. rsc.orgresearchgate.net Structure-activity analyses have shown that compounds with an EDG at the 7- or 8-position of the acridine core are more active, possibly due to more effective interaction with DNA. rsc.org Similarly, an -OCH₃ group at the C2 position of the acridine ring was associated with increased anticancer activity. researchgate.netceon.rs The introduction of a methoxy substituent can increase electron density, which is often associated with increasing radical stability, although this is not always directly correlated with antioxidant activity. rsc.org

QSAR studies on 9-anilinoacridines have confirmed that the electronic effects of substituents influence the drug's binding to its active site. researchgate.net

The primary mechanism of action for many acridine derivatives is the intercalation of their planar aromatic ring system between the base pairs of DNA. rsc.orgresearchgate.net Therefore, the steric properties of the molecule are critically important.

Any modification that disrupts the planarity of the acridine core or introduces significant steric bulk can hinder its ability to intercalate into the DNA double helix, thereby reducing or abolishing its activity. nih.gov For example, a systematic study of 9-aryl substituted acridinium (B8443388) derivatives showed that increasing steric crowding around the acridine ring hindered DNA binding interactions. nih.gov The efficiency of DNA binding was found to be in the order: phenyl > p-tolyl > m-tolyl >> o-tolyl derivative, with the ortho-substituted compound showing negligible binding due to severe steric hindrance. nih.gov

Similarly, the presence of bulky substituents at the 9-amino position can act as anti-herpes agents by inhibiting topoisomerase II, but excessive bulk can be detrimental. ptfarm.pl QSAR studies have employed steric descriptors, calculated as topological indexes, to model the biological activity of acridine derivatives, confirming that steric effects significantly influence binding to the active site. nih.govresearchgate.net

Table 4: Steric Influence of Substituents on Acridine Activity

| Substituent/Modification | Position | Steric Impact | Consequence for DNA Intercalation/Activity | Reference |

|---|---|---|---|---|

| o-tolyl | 9-position | High steric hindrance | Prevents effective intercalation, leading to negligible DNA binding. | nih.gov |

| m-tolyl / p-tolyl | 9-position | Moderate steric hindrance | Reduces DNA binding affinity compared to unsubstituted phenyl. | nih.gov |

| Bulky groups (e.g., -OCH₃, -NO₂, -N(CH₃)₂) | Benzylidene moiety of acridine-thiosemicarbazones | High steric profile | Drastic decrease in antiproliferative activity. | mdpi.com |

| Increased number of substituents | General | Disturbs lipophilic-hydrophilic balance and planarity | Activity diminishes. | nih.gov |

Lipophilicity as a Determinant of Cellular Efficacy and Intercalation Complex Stabilization

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial physicochemical parameter that significantly influences the cellular efficacy of drug candidates. For acridine derivatives like this compound, this property governs the compound's ability to traverse cellular membranes and reach its intracellular targets, primarily DNA. The planar aromatic structure of the acridine ring system facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.gov The stability of this DNA-intercalation complex is paramount to the compound's mechanism of action.

Research into structurally related nitroaromatic prodrugs highlights a direct correlation between lipophilicity and cytotoxic activity. nih.govresearchgate.net In studies using three-dimensional (3D) multicellular layer assays, an increase in the compound's lipophilicity, measured as the octanol-water distribution coefficient (LogD7.4), was linked to enhanced cell-killing effects. nih.gov This suggests that greater lipophilicity allows for better cell penetration and retention, leading to higher effective concentrations of the active agent within the target cells. In two-dimensional (2D) monolayer cell culture assays, this effect can be masked, as less lipophilic metabolites may be lost from the cells into the surrounding media, underestimating the compound's true cytotoxic potential. nih.govresearchgate.net

The following table, derived from studies on a series of lipophilic nitrobenzamide mustard prodrugs, illustrates the relationship between lipophilicity (LogD7.4) and cellular cytotoxicity. A stronger correlation was observed in 3D cell models, which more closely mimic a tumor's microenvironment. nih.gov

Table 1: Correlation of Lipophilicity with Cytotoxicity in Related Nitroaromatic Compounds

| Assay Model | Correlation Coefficient (R) | Coefficient of Determination (R²) |

|---|---|---|

| 3D HCT116 AKR1C3 MCL | 0.78 | 0.61 |

| 3D HCT116 NfsA_Ec MCL | 0.63 | 0.40 |

Data sourced from studies on analogous nitroaromatic prodrugs. nih.govresearchgate.net MCL: Multicellular Layer

Stereochemical and Chiral Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of pharmacology. nih.gov Molecules that are non-superimposable mirror images of each other are known as enantiomers and are characterized by their chirality. nih.govacs.org Biological systems, including enzymes and receptors, are inherently chiral, often leading to significant differences in the pharmacological and toxicological profiles of a drug's enantiomers. nih.gov One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.

The core structure of this compound is achiral as it contains no stereocenters. However, the principles of stereochemistry become highly relevant when considering the synthesis of derivatives for lead optimization. The introduction of chiral centers, for instance, by incorporating chiral amino acids or other asymmetric side chains, is a common strategy in medicinal chemistry to enhance target specificity and potency. nih.gov

Studies on other chiral molecules demonstrate the profound impact of stereochemistry on biological activity. For example, in research involving chiral Mn(III) salen complexes, the (S)-enantiomers consistently showed greater DNA binding affinity and antioxidant activity compared to their (R)-enantiomer counterparts. researchgate.net Similarly, the synthesis of N-(9-acridinyl) amino acid derivatives for evaluating anti-parasitic activity inherently involves chirality, with the specific stereoconfiguration (L- or D-amino acid) influencing the biological outcome. nih.gov

For the acridine class of compounds, introducing chirality can affect:

Binding Affinity: The specific 3D shape of an enantiomer can lead to a more precise and stable fit within a biological target, such as the active site of an enzyme or the grooves of DNA.

Target Selectivity: One enantiomer may bind preferentially to a specific receptor subtype or enzyme isoform, leading to a more targeted therapeutic effect and reduced off-target side effects.

While no specific research detailing chiral derivatives of this compound is available, the established principles of stereochemistry in drug action strongly suggest that the introduction of chiral moieties would be a critical consideration in any future development of this compound as a therapeutic agent. nih.gov

Computational Chemistry and Theoretical Modelling in N 9 Acridinyl 3 Nitrobenzamide Research

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of N-(9-acridinyl)-3-nitrobenzamide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible. Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used for this purpose. nih.gov

Electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges, which helps identify electron-rich and electron-poor regions.

Table 1: Selected Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Example Data) This table presents typical data obtained from DFT calculations on a related benzamide structure, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.37 Å | |

| N-H (amide) | 1.01 Å | |

| C-N (nitro) | 1.48 Å | |

| N=O (nitro) | 1.23 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-H | 120.1° | |

| Dihedral Angle | Acridine-Amide Linkage | ~45-60° (estimated) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com

For this compound, the HOMO is typically localized on the electron-rich acridine (B1665455) ring system, while the LUMO is often centered on the electron-withdrawing 3-nitrobenzamide (B147352) moiety. A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. researchgate.net This analysis helps predict sites susceptible to electrophilic and nucleophilic attack. mdpi.comrsc.org

Table 2: Calculated FMO Properties and Reactivity Descriptors (Example Data) This table shows representative values for a complex organic molecule, illustrating the outputs of FMO analysis.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -2.55 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.65 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.825 |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | -4.375 |

| Electrophilicity Index | ω | µ²/2η | 5.22 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. rsc.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. nih.gov The MEP is plotted onto the electron density surface, with colors indicating different potential values.

In an MEP map of this compound, deep red regions, indicating negative potential, are expected around the oxygen atoms of the nitro and carbonyl groups, highlighting their role as hydrogen bond acceptors. researchgate.net Blue regions, representing positive potential, would be found near the amide N-H group, which can act as a hydrogen bond donor. rsc.org The planar surface of the acridine ring may show regions of moderately negative potential (associated with the π-electron cloud), which are crucial for π-π stacking interactions with DNA bases or aromatic residues in proteins. nih.gov

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities at the optimized geometry, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds). nih.gov DFT calculations, often with a scaling factor to correct for anharmonicity and basis set deficiencies, show excellent agreement with experimental spectra. nih.govnih.gov

For this compound, key predicted vibrational modes would include the C=O stretch of the amide group, the N-H stretch, the symmetric and asymmetric stretches of the NO₂ group, and various C=C and C=N stretching modes within the acridine ring. eurjchem.com This analysis confirms the molecular structure and provides a detailed understanding of its intramolecular dynamics.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying the static, electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore its movement and interactions over time. MD simulations apply classical mechanics to model the behavior of a molecule, often in a solvated environment or complexed with a larger biomolecule.

A primary application of MD simulations in drug discovery is to study the stability of a ligand bound to its biological target, such as an enzyme or DNA. nih.gov For this compound, which is structurally related to known DNA intercalators and enzyme inhibitors, MD simulations can elucidate the dynamics of its binding. researchgate.net

The simulation begins by docking the optimized ligand structure into the active site of the target biomolecule. The entire system is then solvated in a water box with ions to simulate physiological conditions. Over a simulation period (typically nanoseconds to microseconds), the trajectory of every atom is calculated. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone over time indicates whether the complex is stable or if the ligand dissociates. uni-regensburg.de

Key Interactions: The simulation can track the persistence of specific hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the receptor. researchgate.net

Conformational Changes: It shows how the ligand and protein adapt to each other's presence, which can be crucial for binding affinity.

These simulations provide a dynamic picture of the binding event, offering insights that are not available from static docking studies alone and helping to rationalize the biological activity of the compound. nih.gov

Conformational Flexibility and Energy Profiles

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the conformational landscape of this compound. cwu.edu By systematically rotating the key dihedral angles and calculating the corresponding potential energy, a conformational energy profile can be generated. This profile reveals the low-energy, stable conformations that the molecule is most likely to adopt. For instance, studies on similar benzamide derivatives have utilized techniques like the energy profile analysis in software packages to force conformational transformations and determine the energy barriers between different conformers. cwu.edu The planarity of the acridine ring and the orientation of the nitro-substituted benzamide ring are critical determinants of its interaction capabilities. The presence of different conformers, such as anti and syn forms arising from ring flipping, can be identified, and their relative energies quantified. cwu.edu

The energy profile provides valuable information on the molecule's rigidity and the energetic cost of adopting specific conformations required for binding to a biological target. A molecule with a high degree of flexibility may bind to multiple targets, which could lead to off-target effects, while a rigid molecule might exhibit high specificity. Understanding the conformational preferences of this compound is therefore crucial for interpreting its biological activity and for designing analogs with improved properties.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is instrumental in understanding the binding modes of this compound with its potential biological targets.

Prediction of Binding Modes and Interaction Specificity (e.g., Topoisomerases, Cholinesterases)

Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair. nih.govmdpi.com Molecular docking studies have been extensively used to investigate the binding of acridine-based compounds to both topoisomerase I and II. nih.govmdpi.comscispace.com These studies have revealed that the planar acridine ring system inserts itself between the base pairs of the DNA double helix, while the side chains, in this case, the 3-nitrobenzamide moiety, interact with the surrounding amino acid residues of the enzyme and the DNA grooves. nih.gov The specific interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, determine the binding affinity and specificity. For example, docking studies of acridine derivatives have shown interactions with key residues in the active site of topoisomerase IIα. nih.gov

Elucidation of Enzyme Active Site Recognition

Molecular docking provides a detailed picture of how this compound recognizes and binds to the active site of an enzyme. By analyzing the docked conformation, researchers can identify the key amino acid residues that form interactions with the ligand. For instance, in the active site of topoisomerases, the nitro group of the benzamide moiety could form hydrogen bonds with polar amino acid residues, while the aromatic rings could engage in pi-pi stacking interactions with the DNA base pairs and aromatic residues of the enzyme like tyrosine. nih.gov

In the case of cholinesterases, the acridine core is expected to interact with key aromatic residues such as tryptophan and tyrosine in the active site gorge through pi-pi stacking. acs.org The amide linker and the nitrobenzamide substituent can form a network of hydrogen bonds and other polar interactions with residues in the active site, further stabilizing the ligand-enzyme complex. mdpi.com The understanding of these specific interactions is fundamental for explaining the inhibitory mechanism and for the rational design of more potent and selective inhibitors.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modelling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools that correlate the chemical structure of a series of compounds with their biological activity. rsc.orgresearchgate.net These methods are used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

For a series of acridine derivatives, including this compound, a QSAR model can be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices. Subsequently, a mathematical equation is derived that relates these descriptors to the observed biological activity (e.g., IC50 values for enzyme inhibition).

Advanced Research Methodologies and Analytical Techniques in N 9 Acridinyl 3 Nitrobenzamide Studies

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopic techniques are fundamental in the study of N-(9-acridinyl)-3-nitrobenzamide, offering detailed information about its chemical structure and interactions at an atomic level.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and function of molecules in solution. sioc.ac.cn It is particularly valuable for investigating the interactions between small molecules like this compound and biological targets such as proteins and nucleic acids. sioc.ac.cnnih.gov

One of the key applications of NMR in this context is the chemical shift perturbation assay. By comparing the NMR spectra of a target protein with and without the addition of the compound, researchers can identify which parts of the protein are involved in the binding interaction. sioc.ac.cn This is because the chemical environment of atomic nuclei within the binding site is altered upon ligand binding, leading to changes in their corresponding NMR signals. nih.gov Temperature-dependent 1H NMR studies can also provide insights into the assembly behavior and intermolecular hydrogen bonding of related compounds. sc.edu

Furthermore, NMR can be used to study the structure of the compound itself. For instance, 1H and 13C NMR spectroscopy can confirm the chemical structure of synthesized acridine (B1665455) derivatives. mdpi.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within the molecule. ipb.pt In some cases, in-cell NMR spectroscopy can even be used to study these interactions within a cellular environment, providing a more physiologically relevant picture. nih.gov

| Technique | Application in this compound Research | Key Insights |

| 1H and 13C NMR | Structural elucidation of the compound and its intermediates. mdpi.comnih.gov | Confirmation of the chemical structure, identification of functional groups, and assessment of purity. |

| Chemical Shift Perturbation | Mapping the binding site of the compound on a target protein or nucleic acid. sioc.ac.cn | Identification of the specific amino acid residues or nucleotides involved in the interaction. |

| Temperature-Dependent NMR | Studying the aggregation and intermolecular interactions of the compound. sc.edu | Understanding the forces that drive self-assembly and interaction with other molecules. |

| In-cell NMR | Investigating the compound's interactions within a living cell. nih.gov | Providing a more physiologically relevant understanding of the compound's behavior. |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, which is crucial for confirming the elemental composition of this compound and its derivatives. nih.gov This technique is vital for assessing the purity of synthesized compounds and for identifying metabolites formed during drug metabolism studies. mdpi.comnih.govsygnaturediscovery.com

HRMS provides accurate mass measurements with low parts-per-million (ppm) error, allowing for the confident assignment of molecular formulas. nih.govsciex.com This high level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). nih.gov In the context of drug development, HRMS is used to characterize the metabolic fate of a compound by identifying the products of biotransformation reactions. sygnaturediscovery.comchromatographyonline.com By comparing the mass spectra of the parent drug with its metabolites, researchers can deduce the types of chemical modifications that have occurred, such as oxidation, reduction, or conjugation. chromatographyonline.comedulll.gr

The data generated by HRMS, often in combination with liquid chromatography (LC-MS), provides a comprehensive profile of a compound's stability and metabolic liabilities. nih.gov This information is critical for optimizing the drug's properties and for understanding its potential for efficacy and toxicity. chromatographyonline.com

| Technique | Application in this compound Research | Key Insights |

| LC-HRMS | Purity assessment of the synthesized compound. mdpi.comnih.gov | Confirmation of the expected molecular weight and elemental composition. |

| Metabolite Profiling | Identification and characterization of metabolites in in vitro and in vivo systems. sygnaturediscovery.comchromatographyonline.com | Understanding the metabolic pathways and potential for the formation of active or toxic metabolites. |

| Structural Elucidation | Determination of the chemical structure of unknown metabolites. nih.govsciex.com | Providing insights into the sites of metabolic modification on the parent compound. |

Biophysical Techniques for DNA/Protein Interaction Analysis

Understanding the interaction of this compound with its biological targets, primarily DNA and proteins, is crucial to unraveling its mechanism of action. A variety of biophysical techniques are employed to study these interactions in detail.

Acridine derivatives are well-known DNA intercalators, meaning they insert themselves between the base pairs of the DNA double helix. ias.ac.insemanticscholar.org This interaction can be studied using several spectroscopic methods. UV-Visible spectroscopy can be used to monitor changes in the absorbance spectrum of DNA upon binding of the compound, often resulting in hypochromism (a decrease in absorbance). ias.ac.inresearchgate.netFluorescence spectroscopy is another powerful technique, as the fluorescence of the acridine core can be quenched or enhanced upon intercalation, providing information about the binding affinity. ias.ac.innih.govCircular dichroism (CD) spectroscopy can detect changes in the secondary structure of DNA that occur upon ligand binding. ias.ac.in

Beyond spectroscopic methods, DNA footprinting and electrophoretic mobility shift assays (EMSA) can provide more specific information about the binding site and the ability of the compound to displace other DNA-binding proteins. Furthermore, techniques like isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of the binding interaction, such as the binding constant (K), enthalpy (ΔH), and entropy (ΔS). Single-molecule techniques, such as DNA flow-stretching assays , offer a way to visualize and manipulate individual DNA molecules to study their interactions with proteins in real-time. bmbreports.org

For protein interactions, techniques like surface plasmon resonance (SPR) can be used to measure the kinetics of binding and dissociation in real-time. As mentioned previously, NMR spectroscopy is also a key tool for mapping protein binding sites. sioc.ac.cn

| Technique | Application in this compound Research | Key Insights |

| UV-Visible Spectroscopy | Detecting DNA intercalation. ias.ac.inresearchgate.net | Observing hypochromism and bathochromic shifts in the DNA spectrum upon binding. |

| Fluorescence Spectroscopy | Measuring binding affinity to DNA and proteins. ias.ac.innih.gov | Quantifying the strength of the interaction and studying conformational changes. |

| Circular Dichroism (CD) | Assessing changes in DNA secondary structure. ias.ac.in | Determining if the compound alters the helical structure of DNA. |

| Isothermal Titration Calorimetry (ITC) | Determining the thermodynamics of binding. | Providing a complete thermodynamic profile of the interaction. |

| Surface Plasmon Resonance (SPR) | Measuring the kinetics of protein binding. | Determining the association and dissociation rate constants. |

Advanced Cellular and Biochemical Assay Development

To evaluate the biological activity of this compound, a variety of advanced cellular and biochemical assays are developed. These assays are designed to measure the compound's effects on specific cellular processes and enzymatic activities.